2-(2,5-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-(1,3-DIOXOISOINDOL-2-YL)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both a phthalimide and a benzoate moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-(1,3-DIOXOISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylphenylacetic acid with phthalic anhydride to form the phthalimide intermediate. This intermediate is then reacted with 3-(1,3-dioxoisoindol-2-yl)benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-(1,3-DIOXOISOINDOL-2-YL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-(1,3-DIOXOISOINDOL-2-YL)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-(1,3-DIOXOISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate: This compound shares the phthalimide moiety and has applications in various fields of research.
2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione: Another compound with a similar structure, used in different scientific studies.
Uniqueness
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-(1,3-DIOXOISOINDOL-2-YL)BENZOATE is unique due to its combination of the 2,5-dimethylphenyl and benzoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C25H19NO5 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H19NO5/c1-15-10-11-16(2)21(12-15)22(27)14-31-25(30)17-6-5-7-18(13-17)26-23(28)19-8-3-4-9-20(19)24(26)29/h3-13H,14H2,1-2H3 |
InChI Key |
UNYWWHOXNLAIHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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